(4E,8E)-Dodeca-4,8-dienedial

Catalog No.
S13136906
CAS No.
60391-93-7
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4E,8E)-Dodeca-4,8-dienedial

CAS Number

60391-93-7

Product Name

(4E,8E)-Dodeca-4,8-dienedial

IUPAC Name

(4E,8E)-dodeca-4,8-dienedial

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3+,6-4+

InChI Key

CIGZZLYQLQLUQO-GGWOSOGESA-N

Canonical SMILES

C(CC=CCCC=O)C=CCCC=O

Isomeric SMILES

C(/C=C/CCC=O)C/C=C/CCC=O

(4E,8E)-Dodeca-4,8-dienedial is an organic compound characterized by its unique structure, which features two conjugated double bonds and two aldehyde functional groups. Its molecular formula is C12H18O2C_{12}H_{18}O_2, and it has a molar mass of approximately 194.27 g/mol. The compound exists in a diene form, specifically with the E configuration at both the 4 and 8 positions. This structural arrangement contributes to its reactivity and potential biological activity. The compound is also known by several synonyms, including dodeca-4,8-dienedial and EINECS 259-584-2 .

Due to its unsaturated nature. Notably, it can undergo ozonolysis, where ozone reacts with the double bonds to form aldehydes or ketones. For example, ozonolysis of (4E,8E)-dodeca-4,8-dienedial can yield products like 1,12-dodecanedial and 12-oxo-dodecanol with significant conversion rates . Additionally, it can engage in condensation reactions and polymerization processes due to the presence of multiple reactive sites.

Research indicates that (4E,8E)-dodeca-4,8-dienedial exhibits notable biological activity. It has been studied for its potential as a pheromone component in various insect species, suggesting a role in chemical communication . Furthermore, its structural characteristics may contribute to cytotoxic effects against certain cancer cell lines, although more extensive studies are necessary to fully elucidate its pharmacological properties .

The synthesis of (4E,8E)-dodeca-4,8-dienedial can be achieved through several methods:

  • From Cyclododecatriene: The compound can be synthesized in two steps from (E,E,E)-cyclododecatriene through selective hydrogenation and subsequent oxidation processes .
  • Ozonolysis: As mentioned earlier, ozonolysis of multi-unsaturated cycloalkenes can yield (4E,8E)-dodeca-4,8-dienedial as a product .
  • Other Synthetic Routes: Various synthetic strategies involving different reagents and conditions have been explored to optimize yields and purity.

(4E,8E)-Dodeca-4,8-dienedial has several applications across different fields:

  • Pheromone Research: Its role as a pheromone component makes it valuable in entomological studies and pest control strategies.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Potential Therapeutic Uses: Due to its biological activity, further research may uncover therapeutic applications in pharmacology.

Several compounds share structural similarities with (4E,8E)-dodeca-4,8-dienedial. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Octen-3-aldehydeUnsaturated aldehydeOne double bond; common in fungi
2-AlkenalUnsaturated aldehydeVaries in chain length; used in flavoring
(Z)-Hexa-2-enalUnsaturated aldehydeContains one double bond; found in various plants
(Z,E)-DodecadienalDiene with aldehydeDifferent configurations at double bonds

Uniqueness of (4E,8E)-Dodeca-4,8-dienedial:
The unique feature of (4E,8E)-dodeca-4,8-dienedial lies in its specific E configuration at both double bonds and the presence of two aldehyde groups. This combination contributes to its distinct reactivity and biological activity compared to other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

194.130679813 g/mol

Monoisotopic Mass

194.130679813 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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